2,5-Difluoro-4-nitrobenzyl bromide

Descripción general

Descripción

Molecular Structure Analysis

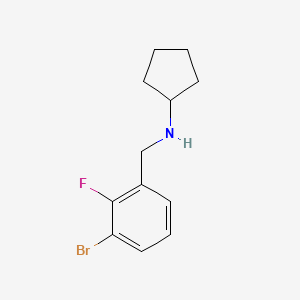

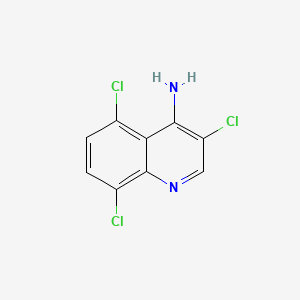

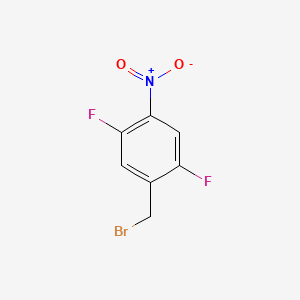

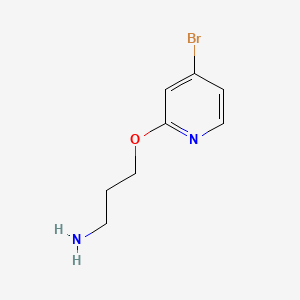

The molecular structure of “2,5-Difluoro-4-nitrobenzyl bromide” consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a bromomethyl group . The exact 3D structure can be obtained from a computed 3D SD file .Physical And Chemical Properties Analysis

“2,5-Difluoro-4-nitrobenzyl bromide” is a liquid at ambient temperature . Its molecular weight is 252.015 .Aplicaciones Científicas De Investigación

Benzylating Agent in Organic Synthesis

2,5-Difluoro-4-nitrobenzyl bromide, similar to its related compound p-nitrobenzyl bromide, serves as a benzylating agent for a variety of heteroatomic functional groups as well as carbon nucleophiles. This compound is involved in the synthesis of other chemicals by facilitating the transfer of the benzyl group. It is most readily prepared through bromination of p-nitrotoluene and is available as a yellow solid, soluble in common organic solvents (Wardrop & Landrie, 2003).

Electrosynthesis and Catalysis

In electrosynthesis, 2,5-Difluoro-4-nitrobenzyl bromide has been used as a catalyst for the reduction of CO2 and as an initial substrate for the electrosynthesis of 4-nitrophenylacetic acid. This application highlights its role in facilitating electrochemical reactions that contribute to the development of green chemistry and sustainable processes (Mohammadzadeh et al., 2020).

Photothermochemical Reactions

A study on the synthesis of 4-nitrobenzyl bromide from 4-nitrotoluene using photosynthesis underlines the environmental friendliness of this process. The reaction conditions include ultraviolet irradiation and a temperature range of 70-80℃, demonstrating the compound's utility in reactions that are both efficient and have a reduced environmental impact (Zhou Zeng-yong, 2009).

Electrochemical Immobilization

The compound's reactivity has also been explored in the context of electrochemical immobilization, where benzyl bromide derivatives, including 4-nitrobenzyl bromide, are reduced on solid electrodes. This process is significant for creating adherent deposits on surfaces, showing potential applications in materials science and surface engineering (Fei Hui et al., 2011).

Thermochemical Studies

Further research has investigated the thermochemical properties of difluoronitrobenzene isomers, including 2,5-Difluoro-4-nitrobenzyl bromide. Such studies provide essential data for understanding the compound's behavior in various chemical environments, crucial for designing and optimizing chemical processes and reactions (M. Ribeiro da Silva et al., 2010).

Safety And Hazards

“2,5-Difluoro-4-nitrobenzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-(bromomethyl)-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRVJTGLMGTMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)